molecular formula C6H12Cl3O4P B1683237 Trichlorfon ethyl CAS No. 993-86-2

Trichlorfon ethyl

Cat. No.: B1683237
CAS No.: 993-86-2
M. Wt: 285.5 g/mol
InChI Key: FGQNUVIUWZJVCR-UHFFFAOYSA-N
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Description

Historical Context and Significance of Organophosphorus Compounds

Organophosphorus (OP) compounds represent a broad class of organic derivatives of phosphorus, with their origins tracing back to the early 19th century. Jean Pierre Boudet is credited with generating "phosphoric ether" in the early 1800s by reacting alcohol with phosphoric acid researchgate.netnih.gov. Later, in 1848, Franz Anton Voegeli synthesized the first neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP) researchgate.net. A pivotal moment arrived in 1854 when Philip de Clermont described the synthesis of tetraethyl pyrophosphate (TEPP), the first OP compound identified with anticholinesterase properties researchgate.netmedscape.com.

The mid-20th century marked a significant period for OP compounds, as chemists like Gerhard Schrader in Germany extensively investigated their potential, synthesizing approximately 2,000 OP compounds between 1934 and 1944 researchgate.net. While some of these were developed as insecticides, others, such as tabun, sarin, and soman, were recognized for their high human toxicity and volatility, leading to their development as chemical warfare agents researchgate.netnih.govmedscape.com. Although these nerve agents were produced, they were not deployed during World War II researchgate.netnih.gov. Following the war, the chemistry of OP compounds rapidly advanced, and their use as insecticides became prominent in the mid-1940s, especially after organochlorine pesticides were banned in the 1970s due to environmental persistence researchgate.netnih.gov. Academic research into these compounds has since focused on understanding their fundamental chemical properties, synthesis, and transformation pathways.

Scope of Academic Inquiry into Trichlorfon (B7771407)

Trichlorfon (dimethyl 2,2,2-trichloro-1-hydroxyethylphosphonate) was first prepared by Lorenz in 1952 and subsequently by Barthel in 1954 through the reaction of dimethyl phosphite (B83602) with chloral (B1216628) inchem.orgwho.int. It exists as a racemic mixture and is a colorless crystalline powder, stable at room temperature inchem.orgwho.int. Academic inquiry into Trichlorfon encompasses a wide range of investigations, including its physical and chemical properties, synthesis, and degradation pathways under various environmental and experimental conditions.

Research has extensively characterized Trichlorfon's physical and chemical attributes, which are crucial for understanding its behavior in different matrices. Key properties include its melting point, boiling point, vapor pressure, density, and solubility in various solvents inchem.orgwho.intorst.eduinchem.org.

Table 1: Physical and Chemical Properties of Trichlorfon

PropertyValueReference
Physical StateColorless crystals / white crystalline solid inchem.orgwho.intnih.gov
Melting Point (°C)83-84 inchem.orgwho.int
Boiling Point (°C)100 (at 0.1 mmHg) inchem.orgwho.int
Vapor Pressure (20 °C)7.8 x 10⁻⁶ mmHg / 0.21 mPa inchem.orgwho.intorst.edu
Volatility (20 °C)0.022 mg/m³ inchem.orgwho.int
Density1.73 inchem.orgwho.int
Water Solubility ( g/100 ml at 25 °C)15.4 (at 25 °C) / 120,000 mg/L (at 20 °C) inchem.orgwho.intorst.eduinchem.org
Solubility in Benzene ( g/100 ml at 25 °C)15.2 inchem.orgwho.int
Solubility in Chloroform (B151607) ( g/100 ml at 25 °C)75.0 inchem.orgwho.int
Solubility in Diethyl Ether ( g/100 ml at 25 °C)17.0 inchem.orgwho.int
Solubility in n-Hexane ( g/100 ml at 25 °C)0.08 inchem.orgwho.int
Partition Coefficient (log P_ow)0.57 (octanol/water) / 5.75 inchem.orgwho.intorst.edu

A significant area of academic research involves the degradation pathways of Trichlorfon. It is known to undergo rearrangement via dehydrochlorination to form Dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate) inchem.orgwho.intinchem.orgpublications.gc.ca. This conversion occurs spontaneously under physiological conditions and in alkaline media, with Dichlorvos being a more potent compound inchem.orginchem.orgpublications.gc.ca. In acidic media (pH 1-5), Trichlorfon is slowly hydrolyzed, exhibiting a half-life of 526 days at 20 °C inchem.orgwho.intinchem.org. However, in alkaline conditions, it is rapidly converted to Dichlorvos and subsequent hydrolytic products inchem.orgwho.intinchem.org.

Table 2: Half-life of Trichlorfon in Buffer Solutions at Varying pH

pH ValueTemperature (°C)Half-life (Approximate)Reference
1-520526 days inchem.orgwho.intinchem.org
24046.4 days who.int
54016 days who.int
6403.75 days who.int
74019 hours who.int
8408.8 hours who.int
104075 minutes who.int

Further research has explored the gas-phase decomposition of Trichlorfon, identifying pyrolytic products such as 2,2,2-trichloroacetaldehyde and dimethyl phosphite nih.gov. Theoretical calculations suggest an intramolecular hydrogen bond facilitates the transfer of a hydroxyl hydrogen atom, initiating two main pyrolytic pathways nih.gov. One pathway leads to the direct decomposition of Trichlorfon into 2,2,2-trichloroacetaldehyde and dimethyl phosphite, while the other yields Dichlorvos and hydrogen chloride nih.gov.

Table 3: Pyrolytic Products of Trichlorfon Gas-Phase Decomposition

Pyrolytic ProductMolecular Mass (Da)Originating PathwayReference
2,2,2-Trichloroacetaldehyde146Path-a nih.gov
Dimethyl phosphite110Path-a nih.gov
Dichlorvos220Path-b nih.gov
Hydrogen chloride36Path-b nih.gov

Academic inquiry also extends to the development of analytical methods for Trichlorfon, including gas-chromatographic determination and biomimetic immunoassay methods inchem.orgtandfonline.com. These methods are crucial for precise quantification and understanding its chemical behavior in controlled experimental settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

993-86-2

Molecular Formula

C6H12Cl3O4P

Molecular Weight

285.5 g/mol

IUPAC Name

2,2,2-trichloro-1-diethoxyphosphorylethanol

InChI

InChI=1S/C6H12Cl3O4P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h5,10H,3-4H2,1-2H3

InChI Key

FGQNUVIUWZJVCR-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)O)OCC

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)O)OCC

Appearance

Solid powder

Other CAS No.

993-86-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Trichlorfon ethyl;  NSC 404323;  NSC-404323;  NSC404323

Origin of Product

United States

Environmental Transport, Distribution, and Transformation of Trichlorfon Ethyl

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the involvement of living organisms, is a primary route for the transformation of trichlorfon (B7771407) in the environment. Key mechanisms include hydrolysis and photolysis.

The primary and most significant abiotic degradation pathway for trichlorfon in aqueous environments is hydrolysis. This process is heavily influenced by the pH of the surrounding medium and involves several key transformations.

The stability of trichlorfon in water is strongly dependent on pH. Hydrolysis is slow in acidic conditions but accelerates significantly as the pH becomes neutral and then alkaline. A 1997 study conducted at 25°C demonstrated this marked pH dependency, with the degradation half-life of trichlorfon decreasing dramatically as pH increases. At a pH of 5, the half-life was 104 days, indicating relative stability. In a neutral pH of 7, the half-life shortened drastically to 34 hours. Under alkaline conditions at pH 9, degradation was extremely rapid, with a half-life of only 31 minutes.

The principal reaction during the hydrolysis of trichlorfon is a dehydrochlorination reaction, which transforms it into dichlorvos (B1670471) (DDVP), another organophosphate insecticide. This conversion is not technically a hydrolysis reaction but is the key transformation that occurs in aqueous solutions and is observed in hydrolysis studies. The efficiency of this conversion is also pH-dependent. At pH 5, a maximum of only 2.1% of the trichlorfon is converted to dichlorvos. This increases to 25% at pH 7 and reaches a maximum of 52% at pH 9. The accumulation of dichlorvos is controlled by the relative rates of its formation from trichlorfon and its own subsequent degradation, both of which are influenced by pH. Under alkaline conditions, trichlorfon is rapidly converted to dichlorvos.

The direct hydrolytic cleavage of the methyl ester groups from the parent trichlorfon molecule is not a primary degradation pathway. Instead, this transformation occurs as a secondary degradation step following the conversion of trichlorfon to dichlorvos. The hydrolysis of dichlorvos can lead to the formation of des-methyl dichlorvos, among other products like dichloroacetaldehyde. Therefore, the cleavage of the methyl groups is a feature of the degradation of trichlorfon's primary transformation product, rather than trichlorfon itself.

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. For trichlorfon, the significance of this process varies depending on the environmental medium. In aqueous environments, direct photolysis of trichlorfon appears to be a very slow process, with one estimate for the half-life being greater than 2000 days. Another study found no discernible aqueous photolysis.

However, photolysis appears to be more relevant in other environmental compartments. In the atmosphere, trichlorfon is expected to react with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 2.6 days. On soil surfaces, the role of photolysis is less certain. One study estimated a soil photolysis half-life of 10.6 days, but it was noted that the uncertainty around this value is very high. Conversely, other research has suggested that sunlight is the most important abiotic factor in pesticide degradation.

Hydrolytic Transformation Pathways

Biotic Transformation Pathways

The breakdown of trichlorfon by microorganisms is a significant pathway for its transformation in the environment. Various bacteria, fungi, and algae have been identified that can degrade trichlorfon, often utilizing it as a source of carbon or phosphorus.

A fungus isolated from pesticide-polluted soil, identified as Aspergillus sydowii, demonstrated the ability to metabolize trichlorfon. The proposed biodegradation pathway involves an initial hydrolysis of trichlorfon to dichlorvos. This is followed by the cleavage of the P-C bond, which produces dimethyl hydrogen phosphate (B84403) and chloral (B1216628) hydrate. These intermediates are then further deoxidized to dimethyl phosphite (B83602) and trichloroethanal.

The bacterium Bacillus tequilensis, also isolated from contaminated soil, can use trichlorfon as its sole carbon source, achieving a 71.1% degradation rate of a 200 mg/L concentration within five days. The primary metabolic reactions for this bacterium were identified as deoxidation and dehydration, which includes the cleavage of both the P-C phosphonate (B1237965) bond and the C-O bond.

The freshwater alga Chlamydomonas reinhardtii is also capable of efficiently degrading trichlorfon. This organism can achieve a 100% biodegradation rate at concentrations up to 100 mg/L. Ten different metabolites were identified in this process, indicating complex degradation pathways.

In aerobic soil metabolism studies, trichlorfon degraded with a half-life of 6.4 days. Under anaerobic soil conditions, the degradation was even faster, with a half-life of 1.8 days. The degradation products identified in these soil studies included 2,2,2-trichloroacetic acid, 2,2-dichloroacetic acid, and (1-hydroxy-2,2-dichlorovinyl) phosphate (HDCP), as well as dichlorvos in the anaerobic study.

Microbial Degradation Mechanisms

Microorganisms play a pivotal role in the environmental degradation of Trichlorfon. Various bacteria and fungi have demonstrated the ability to utilize this compound, breaking it down into less complex and often less toxic substances.

Bacterial Metabolic Pathways (e.g., Bacillus tequilensis)

Certain bacterial species are effective in the biodegradation of Trichlorfon. A notable example is Bacillus tequilensis. The strain PA F-3, isolated from pesticide-polluted soils, can utilize Trichlorfon as its sole source of carbon. Studies have shown that this bacterium can achieve a high degradation rate, reaching 71.1% at an initial concentration of 200 mg/L within five days.

The degradation pathway in Bacillus tequilensis involves several key reactions. Researchers have identified five primary metabolic products through gas chromatography/mass spectrometry. The proposed pathway suggests that deoxidation and dehydration are the principal metabolic reactions. This includes the cleavage of the crucial P-C (phosphorus-carbon) phosphonate bond and the C-O (carbon-oxygen) bond.

Table 1: Metabolic Products of Trichlorfon Degraded by Bacillus tequilensis PA F-3

Metabolite Chemical Name
Dichlorvos (DDVP) 2,2-dichlorovinyl dimethyl phosphate
Dimethyl hydrogen phosphate Dimethyl phosphate
Chloral hydrate 2,2,2-trichloroacetaldehyde monohydrate
Dimethyl phosphite Dimethyl phosphonate
Trichloroethanal Trichloroacetaldehyde

Data sourced from Tian et al. (2016).

Fungal Metabolic Pathways (e.g., Aspergillus niger, Penicillium notatum, Fusarium spp.)

Fungi also contribute significantly to the breakdown of Trichlorfon in the environment. Species within the genera Aspergillus, Penicillium, and Fusarium are known for their ability to degrade a variety of organophosphorus pesticides.

A strain of Aspergillus sydowii (PA F-2), isolated from contaminated soil, has demonstrated the ability to use Trichlorfon as its sole source of carbon, phosphorus, or both. Under optimal conditions, this fungus metabolized 75.31% of a 100 mg/L Trichlorfon solution within seven days. The degradation pathway initiated by Aspergillus sydowii involves the initial hydrolysis of Trichlorfon to Dichlorvos. Subsequently, the cleavage of the P-C bond leads to the formation of dimethyl hydrogen phosphate and chloral hydrate. These intermediates are then further deoxidized to produce dimethyl phosphite and trichloroethanal.

While direct metabolic pathways for Trichlorfon in Penicillium notatum are not as extensively detailed in recent literature, the genus Penicillium is well-known for producing a wide array of secondary metabolites and enzymes that can break down complex organic compounds, including pesticides. Similarly, various species of Fusarium have been shown to degrade organophosphates, such as malathion (B1675926), through the action of enzymes like cutinase. This general enzymatic capability suggests a potential role in Trichlorfon metabolism, although specific pathways remain a subject for further research.

Table 2: Identified Metabolites from Fungal Degradation of Trichlorfon

Fungal Species Identified Metabolites
Aspergillus sydowii Dichlorvos, Dimethyl hydrogen phosphate, Chloral hydrate, Dimethyl phosphite, Trichloroethanal

Data sourced from Tian et al. (2016).

Enzymatic Bioconversion Processes

The biotransformation of Trichlorfon is fundamentally an enzymatic process. The primary conversion is the dehydrochlorination of Trichlorfon to form Dichlorvos (DDVP). This reaction can occur abiotically in aqueous solutions, particularly at neutral to alkaline pH, but is also facilitated by microbial enzymes.

Microbial degradation of organophosphates, including Trichlorfon, is primarily achieved through hydrolysis. Enzymes such as phosphotriesterases (PTEs) and hydrolases play a critical role by cleaving the P-O bonds. The cleavage of the P-C bond is another crucial enzymatic step, as observed in both bacterial and fungal degradation pathways, leading to the formation of various phosphoric acid derivatives and chlorinated organic fragments. Further enzymatic actions include demethylation and reactions involving glutathione (B108866).

Plant Metabolic Pathways

Plants can absorb Trichlorfon from the soil and leaf surfaces, subsequently metabolizing it through internal enzymatic systems.

Uptake and Internal Translocation in Vegetative Systems

Trichlorfon is generally considered a non-systemic insecticide with contact and stomach action. However, studies on various pesticides show that uptake and translocation can occur, influenced by the physicochemical properties of the compound and the specific plant species. Factors such as the octanol/water partition coefficient (log Kow), water solubility, and the plant's transpiration rate affect how a pesticide is absorbed by the roots and translocated to the shoots. For organophosphates, plant-specific factors, growth dilution, and environmental conditions like temperature and light intensity can influence their migration and distribution within the plant.

Identified Plant Metabolites

Once absorbed, Trichlorfon is metabolized within the plant tissues. The most significant and consistently reported plant metabolite of Trichlorfon is Dichlorvos (DDVP). This conversion happens readily within plant systems.

Other metabolites identified in biological systems, which are indicative of the metabolic pathways likely to occur in plants, include compounds resulting from the cleavage of the phosphorus-carbon bond and demethylation.

Table 3: Potential Plant Metabolites of Trichlorfon

Metabolite Chemical Name
Dichlorvos (DDVP) 2,2-dichlorovinyl dimethyl phosphate
Desmethyl Trichlorfon Methyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
Desmethyl Dichlorvos Methyl 2,2-dichlorovinyl phosphate
Dichlorovinyl phosphate 2,2-Dichlorovinyl phosphate
2,2,2-Trichloroacetic acid Trichloroacetic acid
Dichloroacetic acid 2,2-Dichloroacetic acid
(1-hydroxy-2,2-dichlorovinyl) phosphate (HDCP) Not applicable

Data sourced from various environmental fate studies.

Algal Biotransformation and Remediation Mechanisms (e.g., Chlamydomonas reinhardtii)

The freshwater green alga, Chlamydomonas reinhardtii, has demonstrated a significant capacity for the biotransformation of Trichlorfon. Research has shown that this microalga is not only highly tolerant to Trichlorfon but can also efficiently degrade it, suggesting its potential for use in the remediation of contaminated water sources.

In one study, C. reinhardtii was able to achieve a 100% biodegradation rate of Trichlorfon at concentrations up to 100 mg/L. The growth of the alga was inversely correlated with the concentration of Trichlorfon, with a maximum growth inhibition of 51.3% observed at a concentration of 200 mg/L. Despite this, analyses of pigment content, chlorophyll (B73375) fluorescence, and antioxidant enzymes indicated that C. reinhardtii can develop resistance and acclimatize to the presence of the pesticide.

The mechanism of remediation by C. reinhardtii involves the metabolic breakdown of the parent compound into various metabolites. Ten distinct metabolites were identified through gas chromatography-mass spectrometry (GC-MS), leading to the proposition of specific degradation pathways facilitated by the alga. The study also noted that fluctuations in pH during the cultivation of C. reinhardtii suggest that photosynthetic microalgae may have inherent advantages over bacteria and fungi in the remediation of Trichlorfon.

Environmental Persistence and Dissipation Dynamics

The persistence of Trichlorfon in the environment is influenced by a variety of factors, including the environmental compartment, pH, and microbial activity.

Half-Life Determination in Various Environmental Compartments

The half-life of Trichlorfon varies significantly across different environmental settings. In aquatic environments, its stability is highly dependent on pH. Hydrolysis studies have shown that at 25°C, the degradation half-life of Trichlorfon is 104 days at a pH of 5, which decreases dramatically to 34 hours at a pH of 7, and further to just 31 minutes at a pH of 9. Another study reported the half-life in sterilized water-ethanol buffers to be over 1000 weeks at pH 4.5, 3.5 weeks at pH 6.0, 0.4 weeks at pH 7.0, and 0.13 weeks at pH 8.0.

In soil, Trichlorfon generally exhibits rapid degradation. Reported half-lives in aerobic soils range from approximately 1 to 27 days. Under anaerobic conditions in soil, the degradation can be even faster, with a reported half-life of 1.8 days.

The following table summarizes the half-life of Trichlorfon in different environmental compartments based on available research data.

Environmental CompartmentConditionHalf-LifeReference(s)
WaterpH 5104 days
WaterpH 734 hours
WaterpH 931 minutes
SoilAerobic1-27 days
SoilAnaerobic1.8 days
SoilClay (pH 7.9)1.15 days
SoilCalcareous (pH 8.1)1.05 days

Degradation Rates in Soil Matrices

Trichlorfon degrades rapidly in most soil environments, with negligible amounts typically remaining one month after application. The rate of degradation is influenced by soil characteristics and climate. For instance, a study conducted at two different locations found that the dissipation rates of Trichlorfon and its primary degradation product, dichlorvos, varied, suggesting that local soil properties and climatic conditions play a role. The mean half-life of Trichlorfon in soil at one of the experimental sites was 3.05 days, with a 90% dissipation rate over 14 days.

In a study on different soil types, the half-life in clay soil (pH 7.9) was 1.15 days, and in calcareous soil (pH 8.1), it was 1.05 days. An aerobic soil metabolism study found that Trichlorfon degraded with a half-life of 6.4 days.

Dissipation in Aquatic Systems

The dissipation of Trichlorfon in aquatic systems is primarily driven by hydrolysis, especially in neutral to alkaline waters. It is relatively stable in water with a pH below 5.5 but is rapidly converted to dichlorvos at higher pH levels. In a pond water study, Trichlorfon showed no degradation at pH 5 over a 24-hour period. However, at a pH of 8.5, it dissipated rapidly, with no detectable amounts after 8 hours. The concentration of its metabolite, dichlorvos, peaked at 56% of the initial Trichlorfon concentration 8 hours after the study began.

Run-off from sprayed areas can introduce Trichlorfon into surface waters, with initial concentrations potentially reaching up to 50 µg/L, though these levels tend to decrease rapidly.

Volatilization and Leaching Characteristics

Trichlorfon has a low vapor pressure, and as a result, volatilization from moist soil surfaces is not considered a significant dissipation pathway. A soil volatility study found that less than 1% of the applied Trichlorfon was captured in organic traps.

Conversely, Trichlorfon is highly mobile in soil due to its high water solubility and low soil adsorption coefficient (Koc values ranging from 6-79). This high mobility suggests a potential for leaching into groundwater. However, the rapid degradation of Trichlorfon in soil may mitigate the extent of groundwater contamination.

Metabolite Formation and Identification in Environmental Systems

The primary transformation product of Trichlorfon in the environment is dichlorvos (DDVP), which is formed through dehydrochlorination, particularly in environments with a pH above 5.5. Dichlorvos is itself an insecticide and is generally more toxic than Trichlorfon. The conversion rate to dichlorvos is pH-dependent, with a study showing that the maximum percentage of Trichlorfon converted to dichlorvos was 2.1% at pH 5, 25% at pH 7, and 52% at pH 9.

In addition to dichlorvos, other metabolites have been identified in various environmental systems. In soil under anaerobic conditions, degradation products include glyoxylic acid, dichloroacetic acid, (1-hydroxy-2,2-dichlorovinyl) phosphate (HDCP), and 2,2-dichloroethanol. An aerobic soil metabolism study identified 2,2,2-trichloroacetic acid and 2,2-dichloroacetic acid as degradates.

In vivo studies have identified major metabolites such as demethyl trichlorfon, demethyl dichlorvos, dimethyl hydrogen phosphate, methyl hydrogen phosphate, phosphoric acid, and trichloroethanol. Fungal biodegradation by Aspergillus sydowii has been shown to initially hydrolyze Trichlorfon to dichlorvos, followed by cleavage of the P-C bond to produce dimethyl hydrogen phosphate and chloral hydrate, which are then further deoxidized to dimethyl phosphite and trichloroethanal.

The biotransformation of Trichlorfon by the alga Chlamydomonas reinhardtii results in the formation of ten different metabolites, indicating a complex degradation pathway within this organism.

Dichlorvos as a Primary Transformation Product

Dichlorvos (DDVP) is a major and more toxic degradation product of trichlorfon. The conversion of trichlorfon to dichlorvos is primarily an abiotic process, specifically a dehydrochlorination reaction that occurs in aqueous solutions. This transformation is highly dependent on pH, with the rate of conversion increasing significantly in neutral to alkaline conditions.

The degradation half-life of trichlorfon is markedly affected by pH. For instance, in a hydrolysis study conducted at 25°C, the half-life was 104 days at pH 5, but decreased to 34 hours at pH 7, and further to just 31 minutes at pH 9. Consequently, the formation of dichlorvos from trichlorfon also varies with pH. The maximum percentage of trichlorfon converted to dichlorvos was found to be 2.1% at pH 5, 25% at pH 7, and 52% at pH 9. This indicates that in environments with higher pH, such as certain soils and alkaline waters, the transformation to dichlorvos is more rapid and extensive.

Dichlorvos itself is subject to further degradation in the environment. It can be hydrolyzed to products such as dichloroacetaldehyde, dichloroacetic acid, and des-methyl dichlorvos. Although trichlorfon has the potential to leach into groundwater due to its mobility in soil, its rapid degradation, particularly to dichlorvos which is volatile, can moderate the risk of lasting contamination.

Table 1: Effect of pH on Trichlorfon Degradation and Dichlorvos Formation

pH Trichlorfon Half-life (at 25°C) Maximum Dichlorvos Formed (%)
5 104 days 2.1
7 34 hours 25
9 31 minutes 52

Data sourced from a hydrolysis study.

Demethylated Derivatives

Demethylation is another significant pathway in the transformation of trichlorfon and its primary product, dichlorvos. This process involves the removal of one or both methyl groups from the phosphate ester. The resulting demethylated derivatives are generally less toxic than the parent compound.

Common demethylated metabolites identified in environmental studies include desmethyl DDVP, dimethyl phosphate, and monomethyl phosphate. These compounds can be formed through hydrolysis, pyrolysis, and other chemical processes. For example, under both aerobic and anaerobic conditions in soil, demethylated products have been observed. Desmethyl DDVP has been specifically reported as a degradate in soil.

The formation of these derivatives is a key step in the detoxification and ultimate mineralization of trichlorfon in the environment.

Phosphorylated Degradation Products

Beyond the initial transformation to dichlorvos and subsequent demethylation, the degradation of trichlorfon proceeds through the formation of various other phosphorylated products. A critical step in this pathway is the cleavage of the phosphorus-carbon (P-C) bond in the trichlorfon molecule.

Studies on the biodegradation of trichlorfon by microorganisms, such as the fungus Aspergillus sydowii, have identified several phosphorylated intermediates. Following the initial hydrolysis to dichlorvos, the P-C bond can be cleaved to produce dimethyl hydrogen phosphate and chloral hydrate. Dimethyl hydrogen phosphate is considered a dominant intermediate in the microbial decomposition of both trichlorfon and dichlorvos.

Further degradation can lead to the formation of dimethyl phosphite and trichloroethanal through deoxidation. Ultimately, these organic phosphate metabolites are transformed into inorganic phosphate through biological and chemical oxidation processes, completing the mineralization of the original pesticide. Other identified phosphorylated degradates in various environmental conditions include (1-hydroxy-2,2-dichlorovinyl) phosphate (HDCP).

Table 2: Key Degradation Products of Trichlorfon

Precursor Compound Degradation Product Transformation Process
Trichlorfon Dichlorvos (DDVP) Dehydrochlorination (pH-dependent)
Dichlorvos Desmethyl DDVP Demethylation
Trichlorfon/Dichlorvos Dimethyl Phosphate Demethylation, Hydrolysis
Trichlorfon/Dichlorvos Monomethyl Phosphate Demethylation
Trichlorfon Dimethyl Hydrogen Phosphate P-C bond cleavage (Biodegradation)
Dimethyl Hydrogen Phosphate Dimethyl Phosphite Deoxidation (Biodegradation)
Trichlorfon (1-hydroxy-2,2-dichlorovinyl) phosphate (HDCP) Degradation in soil

This table summarizes major transformation products identified in environmental fate studies.

Biochemical and Molecular Mechanisms of Action of Trichlorfon Ethyl

Cholinesterase Inhibition Dynamics

The primary mechanism of action of trichlorfon (B7771407) ethyl involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). This inhibition is not directly caused by trichlorfon ethyl itself but by its active metabolite, dichlorvos (B1670471). epa.govinchem.org

This compound acts as an indirect, irreversible inhibitor of acetylcholinesterase. researchgate.netnih.govnih.gov It is considered a "slow-release" cholinesterase inhibitor. researchgate.net The actual inhibition of the enzyme is attributed to dichlorvos, which is formed from this compound through a non-enzymatic rearrangement reaction. epa.govinchem.org This conversion occurs spontaneously in water, biological fluids, and tissues at pH values greater than 5.5. inchem.org The second-order rate constants of inhibition for acetylcholinesterase by organophosphorus compounds, including those derived from trichlorfon, increase with increasing temperature, following the Arrhenius equation. epa.gov

This compound (metrifonate) is a prodrug that undergoes non-enzymatic activation to form 2,2-dichlorovinyl dimethyl phosphate (B84403), commonly known as dichlorvos (DDVP). nih.govnih.govdrugbank.com This dehydrochlorination process is the key step in its biotransformation, making dichlorvos the physiologically active anticholinesterase agent. inchem.org This conversion can occur spontaneously under physiological conditions, and small quantities of dichlorvos have been detected in biological tissues following this compound treatment. inchem.org The half-life for the formation of dichlorvos from this compound has been reported to be 27 hours at pH 7, 9 hours at pH 7.5, and 3 hours at pH 8. inchem.org

Table 1: Conversion of Trichlorfon to Dichlorvos at Various pH Levels

pH ValueHalf-life for Dichlorvos Formation (hours)
7.027 inchem.org
7.59 inchem.org
8.03 inchem.org

Other major metabolites of this compound found in vivo include demethyl trichlorfon, demethyl dichlorvos, dimethyl hydrogen phosphate, methyl hydrogen phosphate, phosphoric acid, and trichloroethanol, with trichloroethanol typically excreted as a glucuronide conjugate. inchem.orgwho.intinchem.org

The irreversible inhibition of acetylcholinesterase by dichlorvos, the active metabolite of this compound, leads to the accumulation of acetylcholine (B1216132) (ACh) at nerve endings. inchem.orgwho.int Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine, thus terminating its action at cholinergic synapses. nih.govupol.cz When this enzyme is inhibited, acetylcholine persists in the synaptic cleft, causing continuous stimulation of cholinergic receptors. drugbank.com This overstimulation disrupts normal nervous system function, leading to the characteristic cholinergic signs associated with organophosphate poisoning. inchem.orgwho.int Studies have shown that high concentrations of this compound can inhibit crustacean cholinesterase activity, resulting in acetylcholine accumulation and nervous system disturbances. researchgate.net

Oxidative Stress Induction and Antioxidant Response Mechanisms

Beyond its anticholinesterase activity, this compound is also known to induce oxidative stress, which involves the generation of reactive oxygen species (ROS) and the modulation of the body's antioxidant defense system. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

This compound and its metabolic derivatives can cause oxidative stress and generate reactive oxygen species (ROS). researchgate.netresearchgate.net This generation of free radicals is a significant toxic action of organophosphates. nih.govbioresearch.ro The overproduction of free radicals can react with various biological macromolecules, leading to lipid peroxidation, DNA damage, and protein breakage. researchgate.net For instance, this compound has been reported to induce lipid oxidation in the digestive organs of fish. researchgate.net When hepatic ROS production exceeds the antioxidant defense capacity of the cell, it can lead to increased lipid peroxidation and protein oxidation. researchgate.net

This compound exposure significantly alters the activities of various antioxidant enzymes. nih.govnih.gov

Superoxide (B77818) Dismutase (SOD): SOD catalyzes the conversion of superoxide radicals to hydrogen peroxide, acting as a first line of defense against oxidative stress. nih.gov Studies on various aquatic organisms and human erythrocytes have shown varied responses of SOD activity to this compound exposure. For example, in the liver of trichlorfon-treated Nile tilapia, a significant reduction in SOD activity was observed. nih.gov Conversely, in human erythrocytes, increases in SOD activity have been reported with trichlorfon exposure. nih.gov In frogs (Rana chensinensis) exposed to trichlorfon, SOD activity was found to increase in the liver. researchgate.net However, decreased SOD activity in the brain has also been noted, suggesting that excessive ROS may inactivate SOD, leading to further ROS accumulation and tissue damage. researchgate.net

Catalase (CAT): CAT converts hydrogen peroxide into water, further neutralizing ROS. nih.gov Similar to SOD, the modulation of CAT activity by this compound can vary depending on the organism and tissue. Significant increases in CAT activity have been observed in the liver of trichlorfon-treated Nile tilapia. nih.gov In human erythrocytes, CAT activity also increased following trichlorfon exposure. nih.gov In the liver of frogs exposed to trichlorfon, CAT activities were also found to be increased. researchgate.net However, some studies have reported inhibition of CAT activity at later stages of exposure. nih.gov

Glutathione (B108866) S-transferase (GST): GSTs play a crucial role in detoxification by catalyzing the conjugation of glutathione to electrophilic substrates, thereby protecting cellular components from reactive species. researchgate.netmdpi.com The activity of GST can be modulated by this compound. In the liver of trichlorfon-treated Nile tilapia, significant increases in GST activities were observed. nih.gov However, other studies have reported inhibition of GST activity in plasma and liver tissue after a single dose of trichlorfon, suggesting its involvement in detoxification processes. nih.gov In frogs, GST activity showed no significant changes at certain concentrations after 2 weeks of exposure, but an initial increase was noted after exposure to 0.1 mg/L of trichlorfon at 4 weeks. researchgate.net

Table 2: Modulation of Antioxidant Enzyme Activities by this compound

EnzymeObserved Modulation (Example Organism/Tissue)Reference
Superoxide Dismutase (SOD)Reduction (Nile tilapia liver) nih.gov
Increase (Human erythrocytes) nih.gov
Increase (Frog liver) researchgate.net
Decrease (Brain, leading to ROS accumulation) researchgate.net
Catalase (CAT)Increase (Nile tilapia liver) nih.gov
Increase (Human erythrocytes) nih.gov
Increase (Frog liver) researchgate.net
Glutathione S-transferase (GST)Increase (Nile tilapia liver) nih.gov
Inhibition (Fish plasma and liver) nih.gov
Initial increase (Frog liver) researchgate.net

Gene Expression Alterations in Antioxidant Defense Systems

Specific research on this compound's direct impact on gene expression alterations within antioxidant defense systems is limited. However, studies on its close analogue, trichlorfon, have indicated effects on these systems. For instance, exposure to trichlorfon has been observed to alter the gene expression profile of the antioxidant defense system, such as Glutathione S-transferase (GST), in aquatic organisms like Colossoma macropomum (tambaqui). Additionally, trichlorfon exposure has been shown to increase the activities of Superoxide Dismutase (SOD) and Glutathione S-transferase (GST) in the gills and liver, while notably decreasing Catalase (CAT) and glutathione (GSH) levels in fish, suggesting an induction of oxidative stress and a reduction in phase II metabolization capacity. It is important to note that these findings relate to trichlorfon and cannot be directly extrapolated to this compound without specific studies.

Interaction with Other Enzyme Systems

The interaction of this compound with various enzyme systems has not been as thoroughly investigated as that of its dimethyl analogue, trichlorfon.

Information specifically on the modulation of xenobiotic biotransformation enzymes, such as Cytochrome P450 (CYP) enzymes, by this compound is limited. Studies on trichlorfon, its structural analogue, have explored its effects on certain cytochrome P450 isoenzymes. For instance, trichlorfon exposure did not significantly affect the expression of genes related to xenobiotic biotransformation isoenzymes like CYP2J6 and CYP2C8 in the liver of Colossoma macropomum. Cytochrome P450 enzymes are a superfamily of monooxygenase enzymes crucial for the oxidative metabolism of various lipophilic drugs and xenobiotics. While the broader class of organophosphates can interact with these enzymes, specific detailed findings for this compound are not widely reported.

Advanced Analytical Methodologies for Trichlorfon Ethyl Detection and Quantification

Chromatographic Techniques

Chromatographic techniques, including Gas Chromatography (GC) and Liquid Chromatography (LC), are fundamental tools for the separation, identification, and quantification of trichlorfon (B7771407) ethyl and its related compounds. These methods are particularly valuable given the potential for thermal degradation of trichlorfon and its conversion to metabolites.

Gas chromatography is frequently employed for the analysis of organophosphorus pesticides like trichlorfon. A significant challenge in the GC analysis of trichlorfon is its thermal instability, as it can readily decompose into dichlorvos (B1670471), 2,2,2-trichloroacetaldehyde, and dimethyl phosphite (B83602) in the heated injector port of the gas chromatograph. To mitigate this, stabilization techniques such as acetylation or trimethylsilylation have been successfully applied to prevent decomposition during GC analysis.

Flame Thermionic Detection (FTD), also known as Nitrogen-Phosphorus Detection (NPD), is a highly selective and sensitive detector for organic phosphorus compounds. Flame Ionization Detection (FID) is a more general-purpose detector, sensitive to most organic compounds containing carbon atoms.

For trichlorfon, GC-FTD methods have been reported for its determination. One such method, utilizing on-column derivation with acetic anhydride (B1165640), demonstrated a linear response over a range of 0.1-2.0 ng. This approach has been applied to analyze trichlorfon in technical products, formulations, crops, and animal tissue samples. GC with thermionic flame ionization detection has also been used for trichlorfon determination in alfalfa, achieving a limit of detection (LOD) of 0.02 mg/kg. FID-GC has been employed for trichlorfon determination in soluble powder formulations following sililation with bis-(trimethylsilyl)-trifluoracetamide.

Another related detector, the Flame Photometric Detector (FPD), which is selective for phosphorus and sulfur compounds, has been used for the determination of trichlorfon and dichlorvos residues in fishery products. This method reported a linear range of 0.1-20 µg/mL for trichlorfon and 0.025-5 µg/mL for dichlorvos, with average recoveries ranging from 74.8% to 106.8% and relative standard deviations (RSDs) between 1.12% and 13.7%. The detection limits were 0.04 mg/kg for trichlorfon and 0.01 mg/kg for dichlorvos.

Table 1: GC-FTD/FID/FPD Applications for Trichlorfon Analysis

Detector TypeSample MatrixDerivatization/StabilizationLinear Range / Detection LimitRecovery (%)RSD (%)Reference
FTDVariousAcetic anhydride (on-column)0.1-2.0 ng (linear response)--
FTDAlfalfa-LOD: 0.02 mg/kg--
FIDSoluble powderBis-(trimethylsilyl)-trifluoracetamideRelative standard deviation: 1.3%-1.3
FPDFishery products-Linear range: 0.1-20 µg/mL (Trichlorfon); 0.025-5 µg/mL (Dichlorvos)74.8-106.81.12-13.7
FPDFishery products-LOD: 0.04 mg/kg (Trichlorfon); 0.01 mg/kg (Dichlorvos)--

The Electron Capture Detector (ECD) is a highly sensitive and selective detector, particularly effective for electrophilic compounds such as organic halogenated compounds. Trichlorfon is known to readily degrade to dichlorvos, especially under experimental conditions or during sample preparation. Consequently, methods have been developed to determine trichlorfon residues by quantifying its degradation product, dichlorvos, using GC with µ-electron capture detection (GC-µECD).

A method for determining trichlorfon residues in milk as dichlorvos using GC-µECD demonstrated high recovery rates and good repeatability. Average recoveries (n=6) ranged from 92.4% to 103.6%, with relative standard deviations (RSDs) between 3.6% and 6.7%. The limit of detection (LOD) and limit of quantification (LOQ) for this method were 3.7 µg/L and 11.1 µg/L, respectively. GC-ECD has also been utilized for the analysis of trichlorfon in water and fish plasma, reporting LOD and LOQ values of 3 ppb and 10 ppb, respectively. Recoveries for pesticides detected by GC/ECD generally ranged from 60% to 100%.

Table 2: GC-ECD Applications for Trichlorfon/Dichlorvos Analysis

Sample MatrixAnalyteRecovery (%)RSD (%)LODLOQReference
MilkTrichlorfon (as Dichlorvos)92.4-103.63.6-6.73.7 µg/L11.1 µg/L
WaterTrichlorfon--3 ppb10 ppb
Fish PlasmaTrichlorfon--3 ppb10 ppb
Fruits/VegetablesPesticides (including some by GC/ECD)60-100---

Liquid chromatography (LC) techniques are well-suited for the analysis of polar and thermally unstable compounds like trichlorfon, which may undergo degradation at the high temperatures typically used in GC. LC, particularly coupled with mass spectrometry (LC-MS/MS), offers robust methods for the determination of trichlorfon and its metabolites. LC-MS/MS methods have been developed for the simultaneous determination of trichlorfon and dichlorvos residues in animal tissues. For water samples, an LC-MS/MS method for trichlorfon and dichlorvos reported an LOQ of 5.0 µg/L. LC-MS/MS has also been successfully applied for the analysis of trichlorfon in kaki fruits.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common analytical approach for trichlorfon. While direct UV detection can be used, the sensitivity for trichlorfon may be low due to its intrinsic UV spectral characteristics. Despite this, it remains a viable option, particularly with appropriate sample preparation.

A method for the determination of trace trichlorfon in water using HPLC with UV detection reported a limit of detection (LOD) of 2.0 µg/L. Typical HPLC systems for trichlorfon detection may involve a C18 analytical column with a mobile phase such as acetonitrile (B52724)/water (85/15, v/v) and a flow rate of 1.0 mL/min, with the UV detector set at a specific wavelength (e.g., 280 nm). HPLC/UV has shown recoveries mainly ranging from 80% to 120% for various pesticides.

Table 3: HPLC with UV Detection for Trichlorfon Analysis

Sample MatrixDetection Wavelength (nm)LODRecovery (%)RSD (%)Reference
Water-2.0 µg/L--
Various (general pesticides)280 (for some)-80-120-

To overcome potential sensitivity limitations of direct detection methods for trichlorfon, indirect determination methods based on its catalytic properties have been developed. One such method leverages the capacity of trichlorfon to catalyze the oxidation of benzidine (B372746) (4,4'-diamino-biphenyl) to 4-amino-4'-nitrobiphenyl (B75573) in the presence of sodium perborate.

The product of this catalyzed reaction, 4-amino-4'-nitrobiphenyl, is then separated and quantified using reversed-phase HPLC with UV detection at 365 nm. This indirect approach demonstrated a linear relationship between the peak areas of 4-amino-4'-nitrobiphenyl and trichlorfon concentrations in the range of 0.02-0.5 mg/L (correlation coefficient r=0.9988). The limit of detection for this method was 2.0 µg/L. Method validation on spiked samples (0.5, 1.0, 1.5 mg/kg) yielded recoveries ranging from 67.5% to 82.1%, with relative standard deviations between 4.5% and 7.3%. This technique offers a sensitive approach for trace trichlorfon determination.

Table 4: Indirect HPLC Determination of Trichlorfon via Catalytic Effect

Catalytic ReactionDetection MethodLinear RangeLODRecovery (%)RSD (%)Reference
Trichlorfon catalyzes oxidation of benzidine to 4-amino-4'-nitrobiphenyl by sodium perborateRP-HPLC with UV (365 nm)0.02-0.5 mg/L (r=0.9988)2.0 µg/L67.5-82.14.5-7.3

Hyphenated Mass Spectrometry Techniques

Hyphenated mass spectrometry techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering robust solutions for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of volatile and semi-volatile organic compounds. For organophosphate pesticides like Trichlorfon, and potentially Trichlorfon ethyl, GC-MS has been employed, though with specific considerations due to their thermal instability. Trichlorfon, for instance, is known to readily degrade to dichlorvos under the high-temperature conditions typically found in GC injection ports and ovens nih.govd-nb.infoinchem.orgcdc.gov. Therefore, methods developed for Trichlorfon often quantify it by determining its degradation product, dichlorvos, with confirmation by mass spectrometry nih.govd-nb.info.

Studies have reported GC-MS methods for trichlorfon residues in various matrices, such as milk and dried fish nih.govd-nb.infogoogle.com. For example, a method for trichlorfon in milk involved extraction with acetonitrile, followed by clean-up and dissolution in ethyl acetate (B1210297) for GC analysis, with identification of dichlorvos confirmed by mass spectrometry nih.gov. Average recoveries for trichlorfon in milk ranged from 92.4% to 103.6%, with relative standard deviations (RSDs) between 3.6% and 6.7%. The limit of detection (LOD) and limit of quantification (LOQ) were reported as 3.7 µg/L and 11.1 µg/L, respectively nih.gov. While direct GC-MS data for intact this compound is less commonly reported, its structural similarity to Trichlorfon suggests it may also exhibit thermal lability, leading to similar analytical strategies where degradation products are monitored.

A typical GC-MS/MS analysis involves electron energy of 70 eV, source temperature of 180°C, and a transfer line GC interface at 250°C, with an injection volume of 4 µL. This technique offers high selectivity and specificity for pesticide residue analysis eurl-pesticides.eu.

Table 1: Representative GC-MS Performance Parameters for Trichlorfon (as Dichlorvos) in Milk

ParameterValueCitation
Average Recoveries92.4% - 103.6% (n=6) nih.gov
Repeatability (RSDs)3.6% - 6.7% nih.gov
Limit of Detection (LOD)3.7 µg/L nih.gov
Limit of Quantification (LOQ)11.1 µg/L nih.gov
Intra-day Accuracy89.2% - 91% nih.gov
Inter-day Accuracy91.3% - 96.3% nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly advantageous for analyzing non-volatile, thermally labile, and polar compounds, making it a suitable technique where GC-MS might be less effective due to thermal degradation leeder-analytical.com. This technique combines the separation capabilities of liquid chromatography with the identification power of mass spectrometry, allowing for the separation of compounds based on their chemical properties before their mass-to-charge ratios and fragmentation patterns are measured leeder-analytical.com.

For structural elucidation, LC-MS, especially LC-MS/MS (tandem mass spectrometry), provides detailed information about a compound's molecular structure through its fragmentation pattern. For instance, an LC-MS/MS method has been developed for the simultaneous determination of trichlorfon and dichlorvos residues. In this method, electrospray ionization (ESI) in positive ion mode produced protonated molecular ions ([M+H]+) at m/z 259 for trichlorfon, which were used for quantification and confirmation. Fragment ions at m/z 109 were identified as prominent product ions for trichlorfon rroij.com. This capability for monitoring specific ion transitions in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, aiding in structural elucidation and confirmation rroij.com.

LC-MS offers exceptional sensitivity and selectivity, enabling the detection and quantification of trace levels of pesticides in complex matrices . It accommodates a broad spectrum of analytes, including both polar and nonpolar compounds, which is beneficial for diverse pesticide residues . For this compound, LC-MS/MS would be a powerful tool for both its identification and structural characterization, particularly given its likely thermal sensitivity.

Table 2: Optimized LC-MS/MS Parameters for Trichlorfon

ParameterValueCitation
Separation ColumnEclipse Plus C18 rroij.com
Elution ModeGradient rroij.com
Mobile PhaseWater-acetonitrile with 0.1% formic acid rroij.com
Flow Rate0.3 mL min⁻¹ rroij.com
Ionization ModeElectrospray Ionization (ESI), Positive rroij.com
Collision GasNitrogen rroij.com
Trichlorfon Precursor Ion ([M+H]+)m/z 259 rroij.com
Trichlorfon Product Ionm/z 109 rroij.com
Limit of Detection (LOD) for Trichlorfon0.5 µg kg⁻¹ rroij.com
Limit of Quantification (LOQ) for Trichlorfon1.7 µg kg⁻¹ rroij.com
Average Recoveries (5, 10, 100 µg/L)88.2% - 114% rroij.com
RSDs (5, 10, 100 µg/L)Below 13.8% rroij.com

Electrophoretic Separation Methods

Electrophoretic separation methods offer high efficiency and resolution for the analysis of various compounds, including pesticide residues.

Capillary Electrophoresis (CE) is a valuable technique for trace residue analysis due to its high efficiency and resolution, requiring minimal sample and reagent volumes rsc.orgsci-hub.seresearchgate.net. While CE has been utilized for the detection of trichlorfon, its sensitivity for direct determination of trace pesticide residues can be a limiting factor rsc.org.

However, advancements in CE have improved its applicability for trace analysis. For instance, a biomimetic immunoassay-capillary electrophoresis (BI-CE) method, based on molecularly imprinted polymers, has been developed for the determination of trace trichlorfon residues in vegetables like kidney beans and cucumbers sci-hub.seresearchgate.net. This method leverages the high separation efficiency of CE with the specificity of immunoassay. The reported limits of detection (LODs) for trichlorfon in these matrices ranged from 0.13 to 0.16 µg/L, with recoveries between 78.8% and 103% sci-hub.seresearchgate.net. The advantages of CE include its speed and the small amounts of solvents and reagents required researchgate.net. Given the structural similarities, CE methods developed for trichlorfon could potentially be adapted for the trace residue analysis of this compound.

Table 3: Capillary Electrophoresis Performance for Trichlorfon Trace Residue Analysis

ParameterValueCitation
LOD Range0.13 - 0.16 µg/L sci-hub.seresearchgate.net
Recovery Range78.8% - 103% sci-hub.seresearchgate.net
Sample MatricesKidney bean, Cucumber sci-hub.seresearchgate.net
TechniqueBiomimetic Immunoassay-Capillary Electrophoresis (BI-CE) sci-hub.seresearchgate.net

Spectrophotometric Detection Approaches

Spectrophotometric methods offer relatively simple and cost-effective approaches for the detection of certain chemical compounds, often relying on colorimetric reactions.

The Fujiwara reaction is a colorimetric test used to detect compounds containing a trichloromethyl (CCl3) group. Trichlorfon, which possesses this group, has been successfully determined using spectrophotometric methods based on modifications of this reaction inchem.orgresearchgate.netresearchgate.netepa.gov. Since this compound also contains a 2,2,2-trichloroethyl moiety uni.lu, it is expected to be amenable to detection by similar Fujiwara reaction-based assays.

In a modified Fujiwara reaction for trichlorfon, the compound undergoes alkaline hydrolysis to produce chloroform (B151607). This chloroform then reacts with pyridine (B92270) to yield a pink color. Further modification of the assay involves discharging the pink color with acetic acid, followed by the addition of p-nitro aniline (B41778) reagent, which generates a yellow-colored dye. The absorption maximum of this yellow dye is measured spectrophotometrically at 430 nm researchgate.netresearchgate.net. Beer's law is obeyed within a concentration range of 2.0-5.0 µg/10 mL of trichlorfon. The method demonstrated a molar absorptivity of 4×10⁻⁵ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.20×10⁷ µg cm⁻² researchgate.net. This approach is reported to be free from interference by other common pollutants, making it suitable for environmental and agricultural samples researchgate.net.

Table 4: Modified Fujiwara Reaction Parameters for Trichlorfon

ParameterValueCitation
Detection PrincipleAlkaline hydrolysis to chloroform, reaction with pyridine, then p-nitro aniline researchgate.netresearchgate.net
Absorption Maxima430 nm researchgate.net
Beer's Law Range2.0 - 5.0 µg/10 mL researchgate.net
Molar Absorptivity4×10⁻⁵ L mol⁻¹ cm⁻¹ researchgate.net
Sandell's Sensitivity0.20×10⁷ µg cm⁻² researchgate.net
Limit of Quantification (LOQ)0.540 µg/mL researchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analysis of this compound, aiming to isolate the analyte from complex matrices and minimize interferences. Various techniques have been developed for organophosphate pesticides, including solvent extraction, solid-phase extraction, QuEChERS, and supercritical fluid extraction.

Solvent Extraction Methods (e.g., Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique widely employed for the isolation of pesticides from various matrices. For trichlorfon (CID 5853), LLE has been utilized in different analytical contexts. For instance, trichlorfon can be extracted from plant material using solvents such as chloroform, acetone/hexane, or ethyl acetate inchem.org. In the analysis of trichlorfon and its degradation product dichlorvos in shrimp, homogenization with ethyl acetate followed by centrifugation and evaporation of the supernatant has been described acs.orgacs.org. For milk samples, extraction with acetonitrile, followed by centrifugation, freezing lipid filtration, and partitioning into dichloromethane, with the residue then dissolved in ethyl acetate for gas chromatography, has shown good recoveries for trichlorfon, ranging from 92.4% to 103.6% d-nb.infonih.gov. Another approach for trichlorfon involves extraction with ethyl acetate, re-extraction with ether, and gas-chromatographic determination inchem.org. While these methods demonstrate the applicability of LLE for trichlorfon, specific optimized parameters for this compound would require dedicated investigation.

Solid Phase Extraction (SPE) and Derivatives

Solid Phase Extraction (SPE) is a versatile technique used for sample purification, concentration, and solvent exchange, often serving as an alternative to LLE due to its speed and efficiency ipinnovative.com. Various SPE cartridges and sorbents are employed based on the physicochemical properties of the analyte and matrix ipinnovative.com. For trichlorfon (CID 5853), SPE has been used to concentrate extracts before gas chromatography acs.orgacs.org. Despite its advantages, traditional SPE can be challenged by complex matrices containing numerous interfering components rsc.org.

Matrix Solid-Phase Dispersion (MSPD) is an extraction method that combines sample disruption, extraction, and cleanup into a single step. This technique involves blending the sample with a solid-phase material, which acts as an abrasive, aids in sample disruption, and adsorbs analytes oup.com. For trichlorfon (CID 5853) in fruit matrices like mango and papaya, an MSPD method has been developed. The optimal conditions involved using 2.0 g of fruit, 3.0 g of silica (B1680970) as the dispersant sorbent, and ethyl acetate–dichloromethane (1:1, v/v) as the eluting solvent oup.comnih.gov. This method yielded average recoveries ranging from 80% to 146% for trichlorfon, with relative standard deviations between 1.0% and 28% oup.comnih.gov. In coconut pulp, an MSPD method for trichlorfon and other pesticides utilized 0.5 g of pulp, 1.0 g of C18 as dispersant, 1.0 g of Florisil as cleanup sorbent, and acetonitrile saturated with n-hexane as eluting solvent, achieving recoveries between 70.1% and 98.7% for trichlorfon nih.gov. MSPD has been recommended for analyzing pesticides in oranges, showing comparable accuracy and resolution to classical ethyl acetate extraction nih.gov.

Molecularly Imprinted Solid-Phase Extraction (MISPE) utilizes molecularly imprinted polymers (MIPs) that possess specific recognition sites for target analytes, offering high selectivity and efficiency in complex matrices rsc.orgnih.gov. For trichlorfon (CID 5853), MISPE has been investigated for enriching trace amounts from spicy vegetable samples such as ginger, allium fistulosum, onion, garlic, and chili rsc.orgresearchgate.net. Trichlorfon-imprinted polymers were prepared using methacrylic acid (MAA) as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker rsc.orgnih.govacs.org. Optimal conditions for MISPE coupled with high-performance liquid chromatographic detection achieved recoveries of 80.2%–89.3% with relative standard deviations of 2.5%–3.5% for trichlorfon in these matrices rsc.orgresearchgate.net. The MISPE/HPLC method demonstrated superiority over commercial C18 sorbents in terms of matrix removal efficiency rsc.org. An online MISPE coupled to a chemiluminescence sensor for trichlorfon determination in vegetables showed recoveries ranging from 83.5% to 94.5% nih.govacs.org. This technique has also been coupled with capillary electrophoresis for trace trichlorfon determination in vegetables, yielding recoveries from 77.6% to 93.2% colab.ws.

QuEChERS Methodology Optimization

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for multi-residue pesticide analysis in food and environmental matrices bgb-analytik.commdpi.comlcms.cz. It involves an extraction step, typically with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) bgb-analytik.comlcms.cz. The method is highly adaptable and can be optimized for various sample types and analyte chemistries bgb-analytik.com.

For trichlorfon (CID 5853) and a wide range of other pesticides, QuEChERS methods have been optimized. For instance, in clay loam soils, a modified QuEChERS-based extraction method for 218 pesticide residues, including trichlorfon, was developed and validated, involving optimization of salt combinations, solvent acidification (e.g., with formic acid), and sample moisturization ulpgc.esresearchgate.net. In honey samples, the QuEChERS method was optimized using acetonitrile:ethyl acetate (70:30, v/v) solution for extraction and specific purification salts for cleanup, achieving high sensitivity for trichlorfon and other pesticides mdpi.com. The effectiveness of QuEChERS optimization is crucial for achieving high recoveries and efficient matrix removal, often involving different sorbent combinations (e.g., C18, PSA, GCB) in the dSPE step bgb-analytik.comlcms.cz.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an environmentally friendly extraction technique that uses supercritical fluids, such as carbon dioxide, as the extracting solvent. SFE offers advantages like low-temperature processing, which limits thermal degradation, and avoids the use of toxic organic solvents mdpi.com. While SFE is broadly applicable for extracting various compounds, including flavors, fragrances, and pesticides, specific detailed applications of SFE for this compound are not explicitly available in the provided search results. However, SFE has been explored for the extraction of dichlorvos, a degradation product of trichlorfon (CID 5853), from soils and as a means to recover it from SPE cartridges cdc.govnih.gov. The general principles of SFE for extracting organophosphate compounds suggest its potential applicability for this compound, though specific method development and optimization would be necessary.

Biosensor Development for Environmental Monitoring

The environmental monitoring of organophosphorus pesticides, including this compound, is critical due to their widespread agricultural use and potential for environmental contamination. Traditional analytical methods, while accurate, often require extensive sample preparation, specialized equipment, and skilled personnel, limiting their utility for rapid, on-site detection. Biosensors offer a promising alternative, providing advantages such as small size, cost-effectiveness, ease of operation, and the capability for real-time and in-situ monitoring in both aquatic and agricultural environments. mdpi.com

Mechanism and Biorecognition Elements: Biosensors typically consist of a biorecognition element coupled with a transducer that converts a biochemical interaction into a measurable signal. nih.gov For organophosphorus pesticides like trichlorfon, a common detection principle is the inhibition of enzyme activity, particularly that of cholinesterases. nih.govscirp.orgbenthamopen.com Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are frequently employed as biorecognition elements. nih.govscirp.org These enzymes catalyze the hydrolysis of specific substrates, and the presence of organophosphorus pesticides inhibits this catalytic activity, leading to a measurable change in the signal. scirp.orgbenthamopen.com

Types of Biosensors and Implementations: Electrochemical biosensors are widely used for pesticide detection due to their high sensitivity, low cost, and simple design, making them suitable for portable devices. scirp.org Various electrochemical transduction techniques have been explored:

Conductometric Biosensors: These biosensors measure changes in electrical conductivity due to enzymatic reactions. Conductometric enzyme biosensors have been developed for organophosphorus pesticides based on enzyme inhibition. nih.gov For instance, a conductometric biosensor investigating trichlorfon showed a minimal detection limit of 5 × 10⁻⁷ M. nih.gov

Potentiometric Biosensors: These devices measure changes in potential. Potentiometric electrodes based on cholinesterase inhibition have been developed. A tri-enzyme electrode utilizing immobilized peroxidase, choline (B1196258) oxidase, and choline esterase on Teflonized carbon black demonstrated the ability to determine trichlorfon in nanomolar concentrations, with a detection limit of 1.3 ppb (approximately 5.05 nM). Another potentiometric biosensor based on butyrylcholinesterase, co-reticulated with glutaraldehyde (B144438) on an electropolymerized polyethylenimine film, achieved a detection limit of less than 0.1 µM for trichlorfon. benthamopen.com

Amperometric Biosensors: These biosensors measure changes in current. An enzyme biosensor for the amperometric detection of trichlorfon was developed using poly(N-vinyl-2-pyrrolidone) (PVP)-capped CdS quantum dots, which provided a favorable microenvironment for sensitive electrochemical detection. scirp.org

Field-Effect Transistor (FET)-Based Biosensors (Bio-FETs): Bio-FETs combine the electronic characteristics of transistors with the high selectivity of a recognition element. mdpi.com An OECT (Organic Electrochemical Transistor) device using graphene as a semiconducting material and acetylcholinesterase as the biorecognition element was developed for trichlorfon detection, leveraging the enzyme's inhibition by the pesticide. mdpi.com Carbon nanotubes (CNTs) have also been used as active materials in bio-FETs for environmental monitoring due to their sensitivity to small environmental changes. mdpi.com

Detailed Research Findings and Performance Data: The development of biosensors for trichlorfon detection has yielded various performance characteristics, primarily focusing on detection limits and the types of enzymes and materials utilized.

Table 1: Performance Characteristics of Biosensors for Trichlorfon Detection

Biosensor TypeBiorecognition Element(s)Electrode Material/Transducer TypeDetection Limit (Trichlorfon)Reference
ConductometricAcetylcholinesteraseConductometric Transducer5 × 10⁻⁷ M nih.gov
PotentiometricPeroxidase, Choline Oxidase, Choline EsteraseTeflonized Carbon Black1.3 ppb (≈ 5.05 nM)
PotentiometricButyrylcholinesterasePolyethylenimine film< 0.1 µM benthamopen.com
ElectrochemicalCholinesterase, Choline Oxidase, PeroxidaseCarbon-based electrode5 nM benthamopen.com
OECT (Bio-FET)AcetylcholinesteraseGrapheneNot specified mdpi.com
AmperometricAcetylcholinesterasePVP-capped CdS QDsNot specified scirp.org

These advancements highlight the potential of biosensors for rapid, sensitive, and selective detection of this compound in environmental samples, offering a viable alternative to more complex laboratory-based analytical techniques. mdpi.comnih.gov

Ecotoxicological Impact Mechanisms and Biomarker Research

Biomarker Development for Environmental Contamination Assessment

Biochemical Biomarkers (e.g., Enzyme Activities, Metabolic Intermediates)

Biochemical biomarkers, such as changes in enzyme activities and the accumulation or depletion of metabolic intermediates, are crucial indicators of an organism's physiological response to environmental stressors. In the context of organophosphate pesticides, the inhibition of acetylcholinesterase (AChE) activity is a well-established biochemical biomarker, as these compounds typically exert their primary toxic effect by interfering with neurotransmission through AChE inhibition. Other enzymes involved in detoxification, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 (CYP) enzymes, are also commonly investigated as biochemical biomarkers, reflecting the organism's capacity to metabolize and detoxify xenobiotics. Additionally, alterations in metabolic intermediates related to energy metabolism or oxidative stress pathways can serve as indicators of toxic exposure.

However, specific research findings detailing the modulation of enzyme activities or the changes in metabolic intermediates directly attributable to exposure to Trichlorfon (B7771407) ethyl were not identified in the conducted literature review. Studies predominantly discuss the effects of Trichlorfon on these biochemical parameters in various aquatic organisms, including fish species like Colossoma macropomum (tambaqui), Oreochromis niloticus (Nile tilapia), Rhamdia quelen (silver catfish), and Cyprinus carpio (common carp) researchgate.netresearchgate.netscielo.br. Without specific data for Trichlorfon ethyl, a detailed discussion of its unique impact on these biochemical biomarkers cannot be provided.

Table 1: Absence of Specific Biochemical Biomarker Data for this compound

Biomarker CategorySpecific Biomarker ExamplesKnown Effects of this compoundResearch Findings for this compound
Enzyme ActivitiesAcetylcholinesterase (AChE)Not specifically documentedNo specific data found
Glutathione S-transferase (GST)Not specifically documentedNo specific data found
Cytochrome P450 (CYP) enzymesNot specifically documentedNo specific data found
Metabolic IntermediatesGlucose, Transaminases (GOT, GPT, ALP)Not specifically documentedNo specific data found

Molecular Biomarkers (e.g., Gene Expression Profiles)

Molecular biomarkers, particularly gene expression profiles, offer insights into the cellular and molecular mechanisms underlying an organism's response to toxicant exposure at a fundamental level. Changes in the transcription levels of specific genes can indicate stress, damage, or adaptive responses long before overt physiological or pathological signs become apparent. Genes related to antioxidant defense systems, xenobiotic metabolism, stress response proteins (e.g., heat shock proteins), and neurotransmitter pathways are frequently analyzed as molecular biomarkers in ecotoxicological studies.

Despite the importance of molecular biomarkers, comprehensive research detailing the specific gene expression profiles altered by this compound exposure was not found in the reviewed literature. While studies on Trichlorfon have shown alterations in the gene expression of the antioxidant defense system (e.g., GST) and various cytochrome P450 isoforms (e.g., CYP2J6, CYP2C8, CYP1A, CYP1B) in aquatic organisms such as tambaqui and Pangasianodon hypophthalmus, these findings are specific to Trichlorfon researchgate.netresearchgate.netherts.ac.ukmdpi.comnih.gov. The absence of equivalent data for this compound prevents a detailed discussion of its unique molecular biomarker footprint.

Table 2: Absence of Specific Molecular Biomarker Data for this compound

Biomarker CategorySpecific Biomarker ExamplesKnown Effects of this compoundResearch Findings for this compound
Gene Expression ProfilesGST gene expressionNot specifically documentedNo specific data found
CYP gene expression (e.g., CYP2J6, CYP2C8)Not specifically documentedNo specific data found
AChE gene expressionNot specifically documentedNo specific data found
Stress-related genes (e.g., HSP70)Not specifically documentedNo specific data found

Resistance Mechanisms and Evolutionary Dynamics

Molecular Basis of Acquired Resistance in Target Organisms

Acquired resistance to trichlorfon (B7771407) fundamentally alters the interaction between the insecticide and its biological target, or enhances the organism's capacity to detoxify the compound.

Target Site Insensitivity: The primary molecular target of trichlorfon is acetylcholinesterase (AChE). Resistance can arise from modifications in the AChE enzyme that reduce its sensitivity to trichlorfon or its active metabolite, dichlorvos (B1670471). mdpi.com These alterations, often due to amino acid substitutions, can decrease the binding affinity of the insecticide to the enzyme's active site while largely preserving the enzyme's physiological function. Molecular docking studies have illustrated that trichlorfon interacts with AChE by forming hydrogen bonds with specific residues, such as SER147 and TYR355, within the enzyme's active pocket. mdpi.com Changes in these critical binding residues can lead to reduced inhibition and, consequently, resistance.

Metabolic Detoxification: Enhanced metabolism of trichlorfon by detoxification enzymes is a prevalent mechanism of acquired resistance. Organisms develop the ability to break down or modify the insecticide into less toxic or more excretable forms before it can reach its target in sufficient concentrations.

Esterases: These enzymes play a significant role in hydrolyzing the ester bonds present in organophosphates like trichlorfon, leading to their inactivation. Elevated esterase activity has been widely implicated in resistance to organophosphate insecticides. who.int

Glutathione-S-transferases (GSTs): GSTs are a class of enzymes involved in phase II detoxification, catalyzing the conjugation of glutathione (B108866) with xenobiotics, including insecticides. This conjugation process increases the compound's water solubility, facilitating its excretion. researchgate.net While some studies on fish exposed to trichlorfon have observed inhibition of GST activity as a toxic effect, suggesting its involvement in the organism's stress response, nih.govscielo.br increased GST activity is a well-documented mechanism of metabolic resistance to organophosphates in many insect species. researchgate.net

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial in phase I detoxification, catalyzing oxidative reactions that can metabolize insecticides. While specific detailed findings for trichlorfon and CYP450s were not extensively detailed in the provided context, CYP450-mediated metabolism is a common mechanism contributing to organophosphate resistance. researchgate.net

Genetic Adaptations to Trichlorfon Ethyl Exposure

The molecular mechanisms of resistance are underpinned by specific genetic changes that accumulate within populations exposed to trichlorfon. These genetic adaptations are the raw material for the evolutionary dynamics of resistance.

Gene Amplification: One significant genetic adaptation involves the amplification of genes encoding detoxification enzymes. An increase in the copy number of genes for esterases or GSTs, for example, leads to overexpression of these enzymes, thereby enhancing the organism's capacity to metabolize and detoxify trichlorfon. researchgate.net This increased enzyme production allows the resistant individuals to survive higher insecticide concentrations.

Point Mutations and Allelic Variation: Point mutations in the genes encoding the target enzyme, AChE, are a common genetic basis for target-site insensitivity. These mutations result in altered amino acid sequences that reduce the binding affinity of trichlorfon or its active metabolite without severely compromising the enzyme's essential function. Such mutations are a classic example of how a single genetic change can confer significant resistance.

Regulatory Gene Changes: Beyond structural gene modifications, genetic adaptations can also involve changes in regulatory regions of DNA that control the expression levels of genes involved in detoxification or target-site sensitivity. These changes can lead to constitutive overexpression of resistance-conferring enzymes.

Cross-Resistance Development: Genetic adaptations conferring resistance to trichlorfon can sometimes lead to cross-resistance, where the resistant population also exhibits reduced susceptibility to other insecticides, even those from different chemical classes, if they share common detoxification pathways or target sites. For instance, the development of resistance to one organophosphate may predispose an insect population to develop resistance to other organophosphates more rapidly. who.int However, resistance to specific organophosphates, such as malathion (B1675926) (a dimethyl phosphate), can be distinct from resistance to others like parathion (B1678463) and diazinon (B1670403) (diethyl phosphates), suggesting different underlying genetic alleles. who.int

Fitness Costs of Resistance: The genetic adaptations that confer resistance often come with associated fitness costs in the absence of the selective pressure (i.e., trichlorfon). These costs can manifest as reduced fecundity, slower growth rates, or decreased competitive ability in resistant individuals compared to their susceptible counterparts. nih.gov For example, studies have shown that trichlorfon resistance can impact the biological parameters of organisms like Bactrocera zonata, indicating such fitness trade-offs. nih.gov These fitness costs play a crucial role in the stability and persistence of resistance alleles in a population when insecticide pressure is removed or reduced.

Organisms with Recorded Resistance to Trichlorfon

Several organisms have developed resistance to trichlorfon, highlighting the widespread nature of this challenge. herts.ac.uk

Organism Scientific NameCommon Name (if applicable)
Agrotis ipsilonBlack cutworm
Blattella germanicaGerman cockroach
Boophilus microplusSouthern cattle tick
Culex pipiens pallensMosquito
Dendrolimus punctatusPine caterpillar
Chlamydomonas reinhardtiiGreen algae
Bactrocera zonataPeach fruit fly

Environmental Remediation and Detoxification Strategies for Trichlorfon Ethyl

Bioremediation Approaches

Bioremediation leverages biological processes, primarily involving microorganisms and plants, to degrade or transform contaminants into less harmful substances. This approach is considered environmentally friendly and cost-effective rsc.orgiupac.org.

Bioaugmentation with Degrading Microorganisms

Bioaugmentation involves introducing specific microbial inoculants to a contaminated site to enhance the degradation of pollutants rsc.orgdergipark.org.triupac.org. While direct studies on trichlorfon (B7771407) ethyl bioaugmentation are scarce, research on trichlorfon, a closely related organophosphate, provides valuable insights. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic capabilities (e.g., peroxidases, oxygenases, hydrolases) that enable them to break down pesticides rsc.org.

For trichlorfon, several microbial strains have demonstrated degradation potential:

Bacteria: Bacillus tequilensis PA F-3, isolated from pesticide-polluted soils, has shown the ability to utilize trichlorfon as its sole carbon source, achieving up to 71.1% degradation of an initial 200 mg/L concentration within 5 days researchgate.net. Other bacteria like Bacillus safensis and Cupriavidus nantongensis X1 have also been reported to degrade trichlorfon researchgate.net.

Fungi: Aspergillus sydowii PA F-2, another strain isolated from contaminated soil, has demonstrated potential for trichlorfon biodegradation researchgate.netresearchgate.net. Immobilization of Aspergillus sydowii on magnetically separable chitosan (B1678972) beads has been shown to enhance trichlorfon removal capacities, reaching 135.43 mg/g in co-contaminated systems researchgate.net. Fungi like Aspergillus sp., Trichoderma sp., and Cladosporium sp. are generally efficient in utilizing pesticide pollutants as nutrient sources, aiding biodegradation rsc.org.

These findings suggest that similar microbial approaches could potentially be explored for trichlorfon ethyl, given its structural resemblance to trichlorfon.

Table 1: Examples of Microorganisms and Their Degradation Efficiency for Trichlorfon

MicroorganismCompound DegradedDegradation EfficiencyConditions/NotesSource
Bacillus tequilensis PA F-3Trichlorfon71.1%200 mg/L initial conc., 5 days, sole carbon source researchgate.net
Aspergillus sydowii PA F-2TrichlorfonPotential demonstratedIsolated from pesticide-contaminated soil researchgate.net
Aspergillus sydowii (immobilized)Trichlorfon135.43 mg/g removal capacityImmobilized on magnetic chitosan beads, co-system with Cd(II) researchgate.net

Biostimulation Techniques for Enhanced Microbial Activity

Biostimulation involves modifying environmental conditions, such as nutrient availability, redox potential, or oxygen levels, to stimulate the activity of indigenous microorganisms for pollutant degradation rsc.orgdergipark.org.tr. This technique aims to enhance the metabolic pathways of existing microbial communities dergipark.org.tr. For organophosphate pesticides like trichlorfon, factors such as pH, temperature, moisture, and the presence of organic matter significantly influence microbial growth and enzymatic activity orst.edunih.gov. For instance, trichlorfon degrades rapidly in aerobic soils, with a reported average half-life of 10 days, and its degradation products can serve as essential nutrients for degrading microorganisms orst.eduresearchgate.net. While specific biostimulation studies for this compound are not detailed, general principles applied to organophosphates, such as optimizing nutrient levels (e.g., carbon, nitrogen, phosphorus) and environmental parameters, would likely be relevant nih.gov.

Phytoremediation Potential Using Algae and Plants

Phytoremediation is an eco-friendly biotechnology that uses plants, often in association with microorganisms, to mitigate pollutants researchgate.netscielo.brtecnoscientifica.com. Algae and plants can absorb, accumulate, or transform contaminants nih.govscielo.br.

For trichlorfon, microalgae have shown promise:

The freshwater alga Chlamydomonas reinhardtii has demonstrated high tolerance and efficient degradation of trichlorfon, achieving 100% biodegradation at a maximum concentration of 100 mg/L acs.orgnih.gov. This microalga can produce resistance and acclimatize to trichlorfon, and its photosynthetic activity can contribute to remediation acs.org.

Plants like Indian mustard (Brassica juncea) have been investigated for bioremediation of trichlorfon co-contaminated soil, especially when associated with trichlorfon-degrading microbes like Aspergillus sydowii researchgate.net. This combined approach can accelerate trichlorfon breakdown and enhance soil enzyme activities researchgate.net.

While these studies specifically address trichlorfon, the general principles of phycoremediation and phytoremediation for organophosphates suggest a potential, yet unexplored, application for this compound.

Abiotic Remediation Technologies

Abiotic remediation technologies involve physical and chemical processes to break down or remove contaminants from the environment.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are powerful chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and break down organic contaminants, including pesticides sapub.orgmdpi.com. These radicals can effectively transform complex pesticide structures into simpler, less toxic byproducts or even achieve complete mineralization into carbon dioxide and water sapub.orgmdpi.com.

For trichlorfon, AOPs have been explored:

UV-based AOPs, such as UV/hydrogen peroxide (UV/H2O2), UV/free chlorine, and UV/persulfate, are considered promising for removing trace organic contaminants due to the high reactivity of the active radical species produced researchgate.net.

Studies have indicated that advanced reduction processes (ARPs) can be effective for purifying trichlorfon-contaminated water, with high degradation efficiencies (e.g., 96.0% for 10 mg/L trichlorfon) and significant mineralization (74.6% TOC removal, 79.5% COD removal) under optimized conditions (e.g., initial pH 7, sulfite (B76179) ion concentration of 120 mg/L, 60 min contact time) researchgate.net. The degradation mechanism involves species like hydrated electrons (eaq−) and sulfate (B86663) radicals (SO3•−) playing significant roles in dechlorination and transformation researchgate.net.

Given that this compound is also an organophosphate, AOPs are a plausible, though unstudied, remediation pathway.

Photoremediation Applications

Photoremediation, or photodegradation, involves the breakdown of contaminants through exposure to light, typically ultraviolet (UV) radiation. For trichlorfon, abiotic degradation pathways include rearrangement via dehydrochlorination to dichlorvos (B1670471), particularly in alkaline buffers and seawater (pH 8.1), while it remains stable in acidic conditions (pH 5.3) inchem.org. Photolysis can contribute to its degradation in the environment inchem.orgnih.gov. The dissipation of trichlorfon in forest environments indicates it does not persist in leaves or leaf-litter, with an approximate residual period of 7 to 10 days on plants orst.edu. The degradation of pesticides by photolysis is known to depend on various factors nih.gov. While general principles of photoremediation apply to many organic pollutants, specific detailed applications for this compound are not explicitly documented in the provided sources.

Table 2: Summary of Abiotic Remediation for Trichlorfon

TechnologyCompound DegradedKey Mechanisms/FindingsSource
Advanced Oxidation Processes (UV/ARP)Trichlorfon96.0% degradation, 74.6% TOC removal, 79.5% COD removal; involves eaq− and SO3•− radicals. researchgate.net
PhotodegradationTrichlorfonDegradation via dehydrochlorination to dichlorvos, especially in alkaline conditions. inchem.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting trichlorfon ethyl and its degradation products in environmental and biological samples?

  • Methodology : Use gas chromatography with electron capture detection (GC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for simultaneous quantification of trichlorfon and its major decomposition product, dichlorvos. Extraction typically involves ethyl acetate with phosphoric acid and anhydrous sodium sulfate for dehydration . Validate methods by assessing recovery rates (70–120%), limit of detection (LOD < 0.01 mg/kg), and matrix effects (e.g., soil vs. plant samples) .

Q. How can researchers design experiments to evaluate trichlorfon’s efficacy in controlling parasitic infestations in aquatic organisms?

  • Methodology : Conduct controlled field trials with hatchery-reared fish (e.g., Ctenopharyngodon idella) exposed to trichlorfon at 80% purity. Compare infection rates (e.g., Lernaea cyprinacea prevalence) pre- and post-treatment. Include control groups treated with plant-based alternatives (e.g., carvacrol-cymene mixtures) and monitor bioconcentration factors (BCF) in fish, water, and sediment . Ensure sampling intervals (e.g., 1 hour, 5 days post-application) align with trichlorfon’s half-life to assess residual persistence .

Q. What are the critical parameters for assessing trichlorfon’s stability during sample storage and analysis?

  • Methodology : Store samples at −20°C to minimize thermal degradation to dichlorvos. Analyze stability under varying pH (4–9) and temperature (20–40°C) conditions. Use GC-MS/MS to track degradation kinetics and confirm identity via retention time and ion ratio matching . Report degradation rates as a function of environmental variables (e.g., half-life in water: 2–7 days) .

Advanced Research Questions

Q. How can contradictory data on trichlorfon’s acute toxicity across species be resolved?

  • Methodology : Apply dose-response modeling (probit or logit transformations) to reconcile variability in LD50 values. Use larger sample sizes (n ≥ 100 per dose group) to reduce confidence intervals at low-dose extrapolations. Compare interspecies sensitivity by normalizing toxicity data to body weight and metabolic rates . For example, neurotoxic effects in mammals (e.g., brain weight reduction) may require alternative endpoints compared to aquatic species .

Q. What experimental designs are optimal for evaluating trichlorfon’s ecological trade-offs between efficacy and non-target organism impacts?

  • Methodology : Use mesocosm studies to simulate aquatic ecosystems. Monitor Lernaea eradication rates in target fish species alongside biomarker responses (e.g., acetylcholinesterase inhibition) in non-target invertebrates. Calculate Environmental Impact Quotient (EIQ) scores to compare trichlorfon’s ecological footprint (e.g., EIQ = 22.5) with alternatives like deltamethrin (EIQ = 35.8) . Include long-term monitoring (≥5 months) to assess recovery of soil and water microbiomes post-application .

Q. How can researchers address gaps in understanding trichlorfon’s carcinogenic potential using existing toxicological data?

  • Methodology : Conduct in vitro assays (e.g., Ames test, micronucleus assay) to evaluate genotoxicity. Cross-reference epidemiological data from agricultural workers with occupational exposure records and adjust for confounding variables (e.g., co-exposure to other pesticides). Use probabilistic risk assessment models to estimate lifetime cancer risks based on NOAEL (no-observed-adverse-effect-level) thresholds from rodent studies .

Q. What strategies mitigate methodological biases in trichlorfon residue studies for regulatory compliance?

  • Methodology : Adopt composite sampling (vs. individual samples) to reduce variability in residue levels across matrices (e.g., fruits, soil). Validate extraction efficiency using isotopically labeled internal standards (e.g., deuterated trichlorfon). Apply matrix-matched calibration to correct for signal suppression/enhancement in LC-MS/MS workflows . Report results with expanded measurement uncertainties (k = 2) to meet EFSA guidelines .

Methodological Considerations

  • Data Interpretation : Account for trichlorfon’s rapid degradation by analyzing both parent compounds and metabolites (e.g., dichlorvos). Use kinetic models to differentiate between applied doses and bioavailable fractions .
  • Ethical Compliance : Adhere to GDPR and institutional review board (IRB) standards when handling human or environmental data, particularly for studies involving occupational exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.